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Compound of Interest

Compound Name: MI-nc (hydrochloride)

CAS No.: 1934302-23-4

Cat. No.: B560369 Get Quote

This guide provides an in-depth technical overview of MI-nc (hydrochloride), a critical

negative control compound for studies involving inhibitors of the menin-mixed lineage leukemia

(menin-MLL) interaction. Designed for researchers, scientists, and drug development

professionals, this document synthesizes key information on sourcing, mechanism of action,

and practical application of MI-nc (hydrochloride) in experimental settings.

Introduction: The Role of a Negative Control in
Menin-MLL Inhibition Studies
The interaction between the protein menin and members of the mixed lineage leukemia (MLL)

family of histone methyltransferases is a critical driver in certain types of acute leukemia.[1]

Consequently, the development of small molecule inhibitors targeting this protein-protein

interaction is a promising therapeutic strategy. In this context, the use of a structurally related

but biologically inactive compound as a negative control is paramount to validate that the

observed cellular and molecular effects are specifically due to the inhibition of the menin-MLL

interaction.

MI-nc (hydrochloride) serves as this essential negative control for the potent menin-MLL

inhibitor, MI-2.[2][3] While MI-2 potently binds to menin and blocks its interaction with MLL with

a half-maximal inhibitory concentration (IC50) in the nanomolar range, MI-nc is a weak inhibitor

with an IC50 of 193 μM.[2][3] This significant difference in potency, despite structural
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similarities, allows researchers to confidently attribute the effects of MI-2 to its specific on-target

activity.

Sourcing and Procurement of MI-nc (hydrochloride)
The acquisition of high-purity MI-nc (hydrochloride) is the foundational step for reliable and

reproducible experimental outcomes. Several reputable suppliers cater to the research

community. Below is a comparative overview of key suppliers and their current offerings.

Supplier
Product
Name

CAS
Number

Molecular
Formula

Formula
Weight

Purity

Cayman

Chemical

MI-nc

(hydrochlorid

e)

1934302-23-

4

C₁₄H₁₆N₆S₂ •

2HCl
405.4 g/mol ≥98%

APExBIO

MI-nc

(hydrochlorid

e)

1934302-23-

4

C₁₄H₁₆N₆S₂ •

2HCl
405.4 g/mol >98%

MedChemEx

press

MI-nc

dihydrochlori

de

1934302-23-

4

C₁₄H₁₈Cl₂N₆S

₂
405.37 g/mol >98%

Pricing Information (as of February 2026):

Supplier 1 mg 5 mg 10 mg 25 mg 50 mg

Cayman

Chemical (via

Biocompare)

- - - - $89.00[4]

APExBIO $91.00 $318.00 $589.00 $1,358.00 -

MedChemEx

press
$186.00 $464.00 $854.00 -

Request

Quote

Note: Prices are subject to change and may not include shipping and handling fees. It is

recommended to visit the supplier's website for the most current pricing and availability.
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Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of MI-nc (hydrochloride) is
crucial for its proper handling, storage, and use in experiments.

Solubility:

Solvent Solubility

DMSO 1.3 mg/mL[2]

DMF 0.5 mg/mL[3]

Ethanol 0.1 mg/mL[2]

PBS (pH 7.2) 0.16 mg/mL[3]

Storage and Stability:

MI-nc (hydrochloride) is typically supplied as a crystalline solid and should be stored at -20°C

for long-term stability.[2] For experimental use, it is advisable to prepare fresh solutions. If stock

solutions in organic solvents like DMSO are prepared, they should be stored in tightly sealed

vials at -20°C or -80°C and undergo a limited number of freeze-thaw cycles.

Mechanism of Action: A Weak Inhibitor of the Menin-
MLL Interaction
The primary utility of MI-nc (hydrochloride) lies in its well-characterized lack of potent

biological activity against the menin-MLL interaction. Menin acts as a scaffold protein, and its

interaction with MLL is essential for the recruitment of the MLL complex to target genes, leading

to histone H3 lysine 4 (H3K4) methylation and subsequent gene expression.[5] In MLL-

rearranged leukemias, the MLL fusion protein aberrantly activates downstream targets like the

HOXA9 and MEIS1 genes, driving leukemogenesis.

MI-2, the active compound, binds to a pocket on menin that is critical for the MLL interaction,

thereby displacing MLL and inhibiting the downstream oncogenic signaling. MI-nc, due to

subtle structural differences, exhibits significantly weaker binding to this pocket, resulting in a
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much higher IC50 value.[3] This differential binding affinity is the cornerstone of its function as

a negative control.
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Figure 2: Workflow for the Fluorescence Polarization (FP) assay.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay
TR-FRET is another robust biochemical assay for quantifying protein-protein interactions.

Principle: This assay uses a donor fluorophore (e.g., terbium-cryptate labeled anti-His antibody)

and an acceptor fluorophore (e.g., streptavidin-XL665) that are brought into proximity when

His-tagged menin binds to a biotinylated MLL peptide. [6]Excitation of the donor leads to

energy transfer to the acceptor and a specific FRET signal. An inhibitor disrupts this interaction,

leading to a loss of the FRET signal.

Materials:

His-tagged recombinant human menin protein

Biotinylated MLL peptide

Terbium-cryptate labeled anti-6XHis antibody (donor)

Streptavidin-XL665 (acceptor)

TR-FRET assay buffer

MI-2 and MI-nc (hydrochloride)

DMSO

Low-volume 384-well plates
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TR-FRET compatible plate reader

Procedure:

Prepare serial dilutions of the test compounds in DMSO.

In a 384-well plate, add the assay buffer.

Add the His-tagged menin and biotinylated MLL peptide.

Add the serially diluted compounds and a DMSO vehicle control.

Add the terbium-labeled anti-His antibody and streptavidin-XL665.

Incubate the plate at room temperature for 1-4 hours, protected from light.

Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.

Calculate the TR-FRET ratio and determine the IC50 values. As with the FP assay, MI-nc

should have a significantly higher IC50 than MI-2.

Quantitative Real-Time PCR (qRT-PCR) for Downstream
Gene Expression
This cell-based assay assesses the functional consequences of menin-MLL inhibition.

Principle: Inhibition of the menin-MLL interaction is expected to downregulate the expression of

downstream target genes such as HOXA9 and MEIS1. [5]By treating MLL-rearranged leukemia

cells with an inhibitor and its negative control, changes in the mRNA levels of these genes can

be quantified.

Materials:

MLL-rearranged leukemia cell line (e.g., MV4;11, MOLM-13)

Cell culture medium and supplements

MI-2 and MI-nc (hydrochloride)
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DMSO

RNA extraction kit

Reverse transcription kit

qPCR master mix

Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH, ACTB)

qPCR instrument

Procedure:

Seed the leukemia cells in appropriate culture plates.

Treat the cells with a range of concentrations of MI-2, MI-nc (hydrochloride), and a DMSO

vehicle control for a predetermined time (e.g., 24-72 hours).

Harvest the cells and extract total RNA using a commercial kit.

Perform reverse transcription to synthesize cDNA.

Set up the qPCR reactions with primers for the target genes and the housekeeping gene.

Run the qPCR and analyze the data using the ΔΔCt method to determine the relative fold

change in gene expression.

Treatment with MI-2 should result in a dose-dependent decrease in HOXA9 and MEIS1

expression, while MI-nc should have minimal to no effect at equivalent concentrations.

Conclusion
MI-nc (hydrochloride) is an indispensable tool for researchers working on the development of

menin-MLL inhibitors. Its well-defined lack of potent activity, coupled with its structural similarity

to active inhibitors like MI-2, provides the necessary rigor for validating on-target effects in both

biochemical and cell-based assays. By carefully selecting a reputable supplier and employing
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appropriate experimental protocols, researchers can ensure the integrity and reproducibility of

their findings in this promising area of cancer drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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